2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a heterocyclic compound with the empirical formula C8H11NO · HCl · xH2O and a molecular weight of 173.64 (anhydrous basis) . It is known for its unique structure, which includes a quinuclidine ring system with a methylene group at the 2-position and a ketone group at the 3-position. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride typically involves the reaction of quinuclidinone with methylene chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinuclidinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride can be compared with other similar compounds, such as:
2-Methyl-3-quinuclidinone: Lacks the methylene group at the 2-position.
3-Quinuclidinone: Lacks the methylene group and has a different substitution pattern.
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH.2H2O/c1-6-8(10)7-2-4-9(6)5-3-7;;;/h7H,1-5H2;1H;2*1H2 |
InChI Key |
WGTNAUBLJLWMAP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)C2CCN1CC2.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.